4-(3-bromopropyl)-1,2-dichloroBenzene
Overview
Description
4-(3-bromopropyl)-1,2-dichloroBenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a bromopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromopropyl)-1,2-dichloroBenzene typically involves the bromination of 1,2-dichlorobenzene followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination: 1,2-dichlorobenzene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromine atom at the desired position.
Nucleophilic Substitution: The brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromopropyl)-1,2-dichloroBenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the propyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form corresponding hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 4-(3-aminopropyl)-1,2-dichloroBenzene.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of partially or fully reduced hydrocarbons.
Scientific Research Applications
4-(3-bromopropyl)-1,2-dichloroBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-bromopropyl)-1,2-dichloroBenzene involves its interaction with molecular targets through its reactive bromopropyl group and aromatic ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The pathways involved may include alkylation of DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloropropyl)-1,2-dichloroBenzene
- 4-(3-iodopropyl)-1,2-dichloroBenzene
- 4-(3-bromopropyl)-1,3-dichloroBenzene
Uniqueness
4-(3-bromopropyl)-1,2-dichloroBenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms in the molecule allows for diverse chemical transformations and interactions.
Properties
IUPAC Name |
4-(3-bromopropyl)-1,2-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRALASFODJNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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